

Physicochemical properties of 1-Bromo-4-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-ethoxy-2-fluorobenzene

Cat. No.: B187739

[Get Quote](#)

In-Depth Technical Guide to 1-Bromo-4-ethoxy-2-fluorobenzene

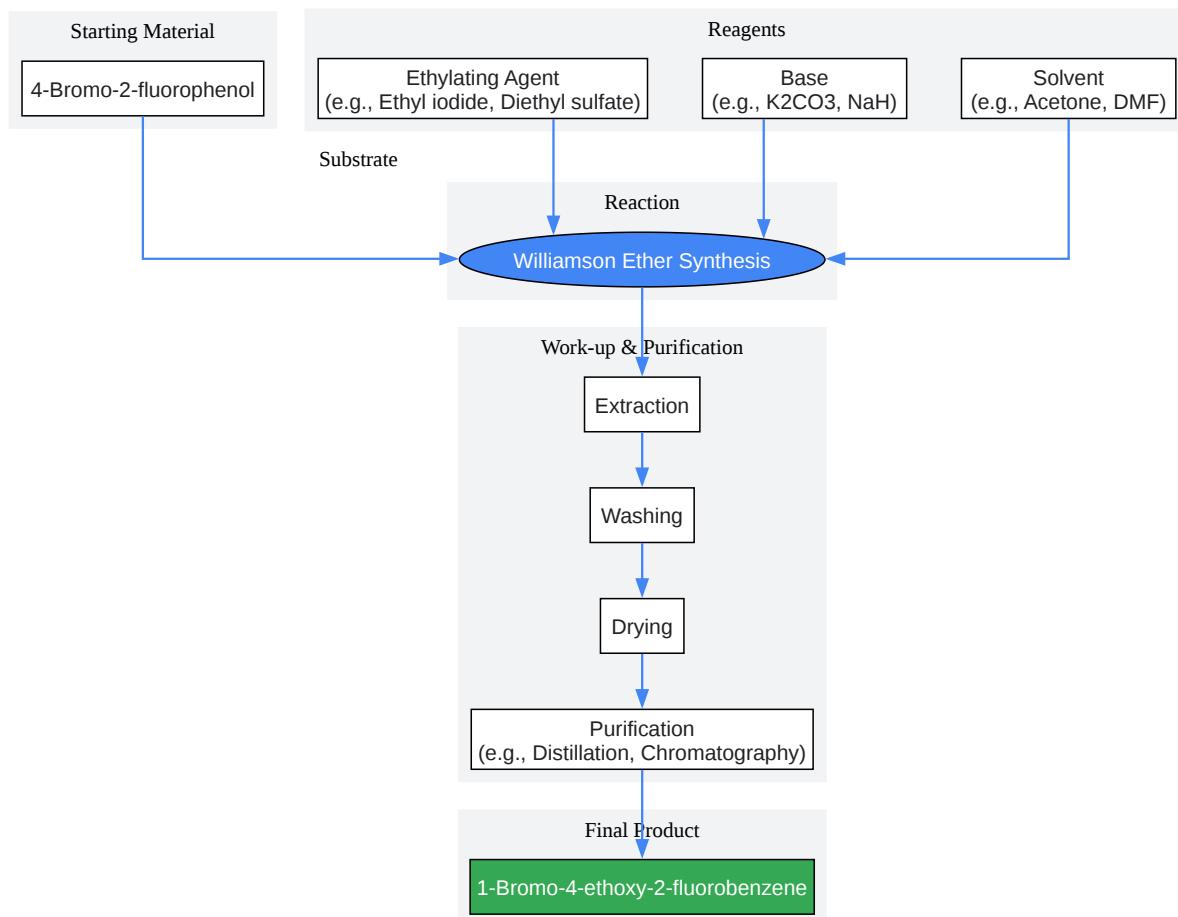
For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2-fluorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring bromo, ethoxy, and fluoro substituents on a benzene ring, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups makes it a key building block for introducing substituted phenyl moieties in the development of novel compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Bromo-4-ethoxy-2-fluorobenzene**. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined.


Property	Value	Source
CAS Number	115467-08-8	[1]
Molecular Formula	C ₈ H ₈ BrFO	
Molecular Weight	219.06 g/mol	
Appearance	Powder or liquid	[1]
Boiling Point	233.4 ± 20.0 °C (Predicted)	[1]
Density	1.457 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	114.0 ± 6.0 °C (Predicted)	[1]
Refractive Index	1.514 (Predicted)	[1]
XLogP3	3.69	[1]
Polar Surface Area	9.2 Å ²	[1]

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-4-ethoxy-2-fluorobenzene** is not readily available in published literature, a general synthetic strategy can be devised based on established organic chemistry principles for analogous compounds. A plausible synthetic route would involve the etherification of a bromofluorophenol precursor.

The following diagram illustrates a logical workflow for the synthesis of **1-Bromo-4-ethoxy-2-fluorobenzene**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-Bromo-4-ethoxy-2-fluorobenzene**.

Experimental Considerations (General Protocol)

A typical procedure for the synthesis of an aryl ether like **1-Bromo-4-ethoxy-2-fluorobenzene** via the Williamson ether synthesis would involve the following steps:

- **Deprotonation of the Phenol:** The starting material, 4-bromo-2-fluorophenol, would be dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, typically a carbonate like potassium carbonate (K_2CO_3) or a stronger base like sodium hydride (NaH), is then added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
- **Nucleophilic Attack:** An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the electrophilic ethyl group and displacing the leaving group (iodide or sulfate) to form the desired ether linkage. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up to remove the solvent and any inorganic salts. This usually involves filtration followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure **1-Bromo-4-ethoxy-2-fluorobenzene**.

Reactivity and Potential Transformations

The bromine atom on the aromatic ring is the most likely site for further chemical transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes **1-Bromo-4-ethoxy-2-fluorobenzene** a useful building block for creating more complex molecular architectures. The fluorine and ethoxy groups can influence the reactivity of the aromatic ring and the physicochemical properties of the resulting derivatives.

Applications in Drug Discovery and Development

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[\[2\]](#)

1-Bromo-4-ethoxy-2-fluorobenzene serves as a key intermediate in the synthesis of more complex molecules that may possess biological activity. Its utility lies in its ability to introduce a 4-ethoxy-2-fluorophenyl moiety into a target structure. This structural motif can be found in a variety of compounds being investigated for therapeutic applications. While specific examples of its direct use in the synthesis of a marketed drug are not readily available, its structural features are relevant to the design of new chemical entities.

The workflow for utilizing an intermediate like **1-Bromo-4-ethoxy-2-fluorobenzene** in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

Role of **1-Bromo-4-ethoxy-2-fluorobenzene** in a drug discovery workflow.

Safety and Handling

Information regarding the comprehensive toxicology of **1-Bromo-4-ethoxy-2-fluorobenzene** is limited. However, based on data for similar compounds and supplier safety data sheets, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

1-Bromo-4-ethoxy-2-fluorobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique combination of functional groups allows for a range of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in the public domain, its properties and reactivity can be inferred from related structures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential as a building block for novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Physicochemical properties of 1-Bromo-4-ethoxy-2-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187739#physicochemical-properties-of-1-bromo-4-ethoxy-2-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com